molecular formula C8H5ClF3NO B1352599 N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride CAS No. 74467-05-3

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride

Cat. No.: B1352599
CAS No.: 74467-05-3
M. Wt: 223.58 g/mol
InChI Key: YALQVNZAQRGNQE-NTUHNPAUSA-N
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Description

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzimidoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride is widely used in scientific research due to its reactivity and unique properties. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s classified as flammable and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also poses a specific target organ toxicity risk (single exposure), with the respiratory system being a target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted benzimidoyl compounds. These products have diverse applications in chemical synthesis and research.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances its reactivity, making it a valuable intermediate in various synthetic pathways. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride include:

  • N-Hydroxy-4-(trifluoromethyl)benzamide
  • N-Hydroxy-4-(trifluoromethyl)benzonitrile
  • N-Hydroxy-4-(trifluoromethyl)benzaldehyde

Uniqueness

What sets this compound apart is its combination of a trifluoromethyl group with a benzimidoyl chloride moiety. This unique structure imparts distinct reactivity and properties, making it particularly useful in specialized chemical reactions and research applications.

Properties

CAS No.

74467-05-3

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

(1E)-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H5ClF3NO/c9-7(13-14)5-1-3-6(4-2-5)8(10,11)12/h1-4,14H/b13-7+

InChI Key

YALQVNZAQRGNQE-NTUHNPAUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/Cl)C(F)(F)F

SMILES

C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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